2-Phenoxyethyl-1,1-D2 alcohol
CAS No.: 21273-38-1
Cat. No.: VC2861568
Molecular Formula: C8H10O2
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21273-38-1 |
|---|---|
| Molecular Formula | C8H10O2 |
| Molecular Weight | 140.18 g/mol |
| IUPAC Name | 1,1-dideuterio-2-phenoxyethanol |
| Standard InChI | InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i6D2 |
| Standard InChI Key | QCDWFXQBSFUVSP-NCYHJHSESA-N |
| Isomeric SMILES | [2H]C([2H])(COC1=CC=CC=C1)O |
| SMILES | C1=CC=C(C=C1)OCCO |
| Canonical SMILES | C1=CC=C(C=C1)OCCO |
Introduction
Physical and Chemical Properties
The physical and chemical properties of 2-Phenoxyethyl-1,1-D2 alcohol are fundamental to understanding its behavior in various chemical and biological systems. These properties influence its reactivity, stability, and applications in scientific research.
Molecular Properties
2-Phenoxyethyl-1,1-D2 alcohol possesses specific molecular characteristics that distinguish it from its non-deuterated counterpart. These properties are summarized in the following table:
| Property | Value |
|---|---|
| IUPAC Name | 1,1-dideuterio-2-phenoxyethanol |
| CAS Number | 21273-38-1 |
| Molecular Formula | C₈H₈D₂O₂ |
| Molecular Weight | 140.18 g/mol |
| InChI | InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2/i6D2 |
| InChI Key | QCDWFXQBSFUVSP-NCYHJHSESA-N |
| Canonical SMILES | C1=CC=C(C=C1)OCCO |
| Isomeric SMILES | [2H]C([2H])(COC1=CC=CC=C1)O |
Chemical Structure and Representation
The chemical structure of 2-Phenoxyethyl-1,1-D2 alcohol features a phenoxy group connected to an ethanol moiety with deuterium substitution. This structure can be represented in various formats, including structural formulas, ball-and-stick models, and space-filling models. The presence of deuterium atoms creates a unique isotopic distribution that can be detected through mass spectrometry, providing a distinctive signature for identification and tracking purposes.
Spectroscopic Characteristics
One of the most valuable aspects of 2-Phenoxyethyl-1,1-D2 alcohol is its distinct spectroscopic profile. The deuterium substitution results in characteristic shifts in NMR spectra, with the absence of signals corresponding to the replaced hydrogen atoms. This property allows researchers to track the compound in complex mixtures and monitor its transformations during chemical reactions or metabolic processes.
In mass spectrometry, the compound exhibits a characteristic isotopic pattern that differs from the non-deuterated analogue, making it easily identifiable. The molecular weight is increased by approximately 2 atomic mass units compared to 2-phenoxyethanol, reflecting the replacement of two hydrogen atoms with deuterium.
Synthesis and Preparation Methods
The synthesis of 2-Phenoxyethyl-1,1-D2 alcohol involves specialized procedures to ensure proper deuterium incorporation. Various synthetic routes have been developed, each with specific advantages and limitations.
Synthetic Routes
The primary synthetic pathway for 2-Phenoxyethyl-1,1-D2 alcohol involves the reaction of phenol with ethylene oxide, followed by deuteration. This multi-step process begins with the formation of phenolate through the reaction of phenol with a suitable base. The phenolate then reacts with ethylene oxide to produce 2-phenoxyethanol. The final and most critical step involves the replacement of hydrogen atoms with deuterium using deuterated reagents.
Alternative synthetic approaches may include direct deuteration of 2-phenoxyethanol using deuterium exchange reactions catalyzed by transition metal complexes or the use of deuterated starting materials in the initial synthesis.
Reaction Mechanisms
The reaction mechanism for the synthesis of 2-Phenoxyethyl-1,1-D2 alcohol can be understood in several distinct steps:
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Phenolate formation: Phenol reacts with a base (such as sodium hydroxide) to form phenolate ion, which serves as a nucleophile in the subsequent step.
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Nucleophilic addition: The phenolate ion attacks the less substituted carbon of ethylene oxide, resulting in ring opening and formation of 2-phenoxyethanol.
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Deuteration: This step involves the exchange of hydrogen atoms with deuterium, typically using deuterated reagents such as D₂O or CD₃OD in the presence of catalysts that facilitate the exchange process.
Industrial Production Techniques
Industrial production of 2-Phenoxyethyl-1,1-D2 alcohol follows similar synthetic routes as laboratory-scale preparations but is optimized for larger scales. The process typically employs continuous flow reactors and advanced purification techniques to ensure high yield and purity. Specialized catalysts and reaction conditions are utilized to maximize deuterium incorporation and minimize side reactions.
The industrial production may also include advanced monitoring systems to ensure consistent deuterium labeling and product quality. Purification often involves multiple steps, including distillation, crystallization, and chromatographic techniques, to achieve the high purity required for research applications.
Chemical Reactivity
Understanding the chemical reactivity of 2-Phenoxyethyl-1,1-D2 alcohol is essential for predicting its behavior in various chemical and biological systems. The compound undergoes several types of reactions, influenced by both the phenoxy group and the deuterated ethanol moiety.
Oxidation Reactions
2-Phenoxyethyl-1,1-D2 alcohol can undergo oxidation reactions, primarily at the alcohol functional group. Common oxidizing agents include potassium permanganate and chromium trioxide. The primary product of oxidation is phenoxyacetic acid, where the alcohol group is converted to a carboxylic acid. The deuterium atoms may influence the rate of oxidation through kinetic isotope effects, potentially making the compound more resistant to oxidation compared to its non-deuterated counterpart.
Reduction Reactions
Reduction reactions of 2-Phenoxyethyl-1,1-D2 alcohol are less common but can occur under specific conditions. Strong reducing agents such as lithium aluminum hydride can cleave the ether linkage, resulting in the formation of phenol and deuterated ethylene glycol. These reactions are generally useful in analytical contexts rather than synthetic applications.
Substitution Reactions
The compound can undergo nucleophilic substitution reactions, particularly at the carbon bearing the hydroxyl group. Various nucleophiles such as halides, amines, and thiols can replace the hydroxyl group under appropriate conditions. The presence of deuterium atoms adjacent to the reaction center can influence the rate and stereochemistry of these substitutions through secondary isotope effects.
Reaction Kinetics and Isotope Effects
One of the most significant aspects of 2-Phenoxyethyl-1,1-D2 alcohol's chemical behavior is the deuterium kinetic isotope effect. The replacement of hydrogen with deuterium affects bond vibration frequencies and zero-point energies, resulting in altered reaction rates for processes involving C-D bond breaking compared to C-H bonds. This property makes deuterated compounds valuable probes for investigating reaction mechanisms and rate-determining steps.
The magnitude of the isotope effect depends on the specific reaction and conditions but can be substantial enough to significantly slow reactions where C-D bond breaking is involved in the rate-determining step. This characteristic is particularly useful in metabolic studies, where deuteration can be strategically employed to modulate the metabolic stability of compounds.
Applications in Scientific Research
2-Phenoxyethyl-1,1-D2 alcohol has found numerous applications across various scientific disciplines due to its unique properties and behavior. Its deuterium labeling makes it particularly valuable in studies requiring molecular tracking and metabolic investigations.
Role in Chemistry
In chemical research, 2-Phenoxyethyl-1,1-D2 alcohol serves as a stable isotope-labeled compound for studying reaction mechanisms and kinetics. The deuterium labeling provides a spectroscopic handle that allows researchers to track the fate of specific molecular fragments during chemical transformations. This property is especially useful in elucidating complex reaction pathways and identifying intermediates.
The compound also serves as a standard for mass spectrometry and NMR studies, providing reference points for spectral interpretation and quantification. The distinct isotopic pattern in mass spectrometry and characteristic NMR signals make it a valuable internal standard for analytical applications.
Applications in Biological Research
In biological research, 2-Phenoxyethyl-1,1-D2 alcohol is employed as a tracer to study metabolic pathways and biochemical transformations. The deuterium labeling allows researchers to follow the compound's fate in biological systems, providing insights into metabolic processes and enzymatic reactions.
The compound can be used to investigate the metabolism of phenoxyethanol-based compounds, which are common in pharmaceuticals and personal care products. By tracking the deuterium-labeled fragments, researchers can identify metabolic products and understand the biotransformation pathways involved.
Use in Pharmaceutical Studies
In pharmaceutical research, 2-Phenoxyethyl-1,1-D2 alcohol plays a crucial role in drug development and pharmacokinetic studies. The deuterium labeling allows for the tracking of drug metabolism and distribution, providing valuable information for optimizing drug candidates and understanding potential toxicity issues.
The compound is particularly useful in studies investigating the role of oxidative metabolism, where the deuterium kinetic isotope effect can significantly alter metabolic rates. This property has been exploited in the development of deuterated drugs with improved pharmacokinetic profiles and reduced metabolic liabilities.
Industrial Applications
In industrial settings, 2-Phenoxyethyl-1,1-D2 alcohol is utilized in the production of deuterated solvents and reagents for specialized applications. These deuterated products are essential for various analytical techniques, including NMR spectroscopy and mass spectrometry.
Biological Activity and Mechanisms
The biological activity of 2-Phenoxyethyl-1,1-D2 alcohol is an important aspect of its scientific utility, particularly in biomedical research and toxicological assessments.
Interactions with Biological Systems
2-Phenoxyethyl-1,1-D2 alcohol interacts with various biological systems in ways similar to its non-deuterated counterpart, but with subtle differences due to the isotope effects. The compound can interact with cellular membranes and proteins, potentially influencing various biochemical pathways.
The mechanism of these interactions often involves the phenoxy group, which can engage in hydrophobic interactions and hydrogen bonding with biomolecules. The alcohol group provides additional hydrogen bonding capabilities, contributing to the compound's interaction with biological targets.
Effect of Deuterium Labeling
The deuterium labeling in 2-Phenoxyethyl-1,1-D2 alcohol significantly affects its biological behavior, particularly in terms of metabolic stability. The kinetic isotope effect created by the deuterium atoms can slow down metabolic processes that involve C-D bond breaking, leading to altered pharmacokinetic profiles compared to the non-deuterated analogue.
This enhanced metabolic stability makes the compound valuable for tracing studies, as it remains intact for longer periods in biological systems, allowing for more comprehensive tracking of its distribution and fate. Additionally, the deuterium labeling provides a distinct signature in analytical techniques, facilitating the identification of the compound and its metabolites in complex biological matrices.
Comparative Analysis with Similar Compounds
A comparative analysis of 2-Phenoxyethyl-1,1-D2 alcohol with similar compounds provides insights into the effects of deuteration and structural variations on biological activity. The following table presents a comparison of key characteristics:
| Compound | Antimicrobial Activity | Mechanism of Action | Applications |
|---|---|---|---|
| 2-Phenoxyethyl-1,1-D2 alcohol | Potentially present | Interaction with membranes/proteins | Research tool in pharmacology |
| 2-Phenoxyethanol | Present | Antioxidant properties | Preservative in cosmetics |
| Phenoxyacetic Acid | Limited | Auxin-like activity | Plant growth regulator |
This comparison highlights the unique properties of 2-Phenoxyethyl-1,1-D2 alcohol, particularly its value as a research tool in pharmacological studies due to its deuterium labeling. While it shares structural similarities with 2-phenoxyethanol and phenoxyacetic acid, its specialized applications are distinct from these related compounds.
Research Findings and Case Studies
The scientific literature contains various research findings related to 2-Phenoxyethyl-1,1-D2 alcohol, highlighting its utility in different applications and shedding light on its properties and behavior.
Metabolic Studies
Research involving 2-Phenoxyethyl-1,1-D2 alcohol has provided valuable insights into the metabolism of phenoxyethanol-based compounds. Metabolic studies have demonstrated that the deuterium labeling significantly affects the rate of oxidative metabolism, with the deuterated compound showing greater metabolic stability compared to the non-deuterated analogue.
These studies have identified key metabolic pathways and enzymes involved in the biotransformation of phenoxyethanol derivatives, contributing to our understanding of xenobiotic metabolism and potential toxicological implications. The tracking of deuterium-labeled fragments has allowed researchers to establish detailed metabolic maps and identify previously unknown metabolites.
Pharmacological Applications
Pharmacological studies have explored the potential applications of compounds similar to 2-Phenoxyethyl-1,1-D2 alcohol in drug development. Research indicates that molecules containing phenoxy groups can effectively modulate various biological targets, making them valuable scaffolds for drug design.
The terminal phenoxy group has been recognized as a privileged moiety in drug scaffolds, capable of interacting with multiple protein targets through a combination of hydrophobic interactions and hydrogen bonding. This property has been exploited in the development of drugs targeting a wide range of therapeutic areas, from central nervous system disorders to inflammatory conditions.
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